

# 4'-Bromomethyl-2-cyanobiphenyl chemical properties

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## Compound of Interest

Compound Name: 4'-Bromomethyl-2-cyanobiphenyl

Cat. No.: B120350

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An In-depth Technical Guide to **4'-Bromomethyl-2-cyanobiphenyl**: Core Chemical Properties and Applications

## Introduction

**4'-Bromomethyl-2-cyanobiphenyl**, also known by other names such as Bromo OTBN or 2-(4-Bromomethylphenyl)benzonitrile, is a pivotal organic intermediate in the pharmaceutical industry.<sup>[1][2]</sup> Its unique bifunctional structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it an essential building block for the synthesis of a significant class of antihypertensive drugs.<sup>[3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**4'-Bromomethyl-2-cyanobiphenyl** is an off-white to cream-colored crystalline powder.<sup>[1][3]</sup> Its properties are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Citations
CAS Number	114772-54-2	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> BrN	[1][3]
Molecular Weight	272.14 g/mol	[1][3]
Appearance	Off-white to cream powder/crystal	[1][3]
Melting Point	125-128 °C (lit.)	[1][2][3]
Boiling Point	413.2 ± 38.0 °C at 760 mmHg (Predicted)	[1][2][3]
Solubility	Insoluble in water; Slightly soluble in acetonitrile and chloroform; Soluble in dichloromethane.	[2][4]
Density	1.43 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2]
Flash Point	203.7 ± 26.8 °C	[1]
LogP	3.2	[2]

## Reactivity and Applications

The chemical utility of **4'-Bromomethyl-2-cyanobiphenyl** is primarily dictated by the reactivity of its two main functional groups.

- Bromomethyl Group:** The benzylic bromide is highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application, allowing for the facile introduction of the biphenyl moiety into larger molecular frameworks.[3]
- Cyano Group:** The nitrile group can undergo various chemical transformations, including hydrolysis, reduction, or participation in cycloaddition reactions to form heterocyclic rings, such as the tetrazole ring characteristic of many sartan drugs.[3]

## Pivotal Role in "Sartan" Drug Synthesis

The most significant application of **4'-Bromomethyl-2-cyanobiphenyl** is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans".<sup>[3]</sup><sup>[5]</sup> This class of drugs, including Losartan, Valsartan, Telmisartan, and Azilsartan, is widely prescribed for the treatment of hypertension and heart failure.<sup>[3]</sup><sup>[5]</sup> The compound provides the essential biphenyl structure required for the drug molecule to selectively bind to the angiotensin II type 1 (AT<sub>1</sub>) receptor, effectively blocking its hypertensive effects.<sup>[3]</sup><sup>[6]</sup>

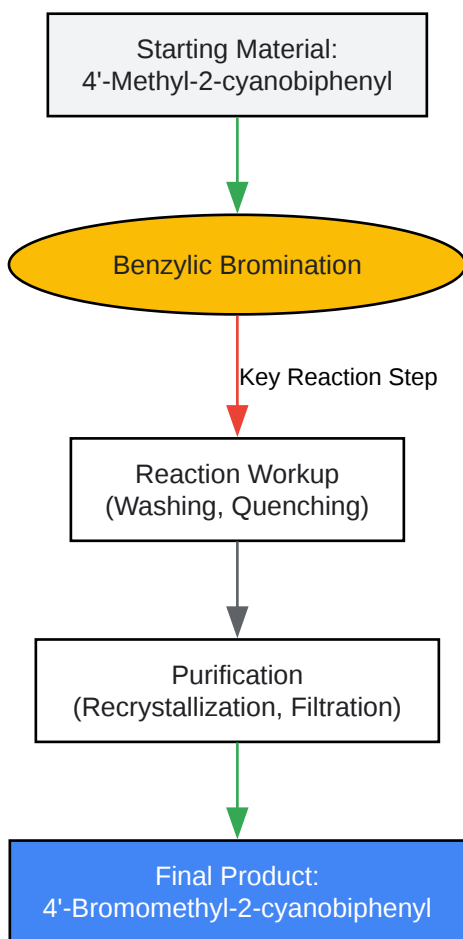


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Core pathway for Sartan drug synthesis.

## Experimental Protocols: Synthesis Methodologies

The synthesis of **4'-Bromomethyl-2-cyanobiphenyl** is predominantly achieved through the benzylic bromination of its precursor, 4'-methyl-2-cyanobiphenyl.<sup>[3]</sup> Various methods have been developed to optimize yield, purity, and industrial scalability while minimizing hazardous byproducts.



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General workflow for the synthesis of **4'-Bromomethyl-2-cyanobiphenyl**.

## Method 1: Radical Bromination with N-Bromosuccinimide (NBS)

This is a classic and widely used method for benzylic bromination.<sup>[3][7]</sup>

- Reactants: 4'-methyl-2-cyanobiphenyl, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN).<sup>[3][7]</sup>
- Solvent: Typically a non-polar solvent like 1,2-dichloroethane, carbon tetrachloride, or chlorobenzene.<sup>[7][8]</sup>
- Procedure:

- Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent.[7]
- Add N-bromosuccinimide and the radical initiator to the mixture.[7]
- Heat the mixture gradually to reflux to control the initial exothermic reaction, and maintain reflux for several hours (e.g., 4 hours).[7]
- Cool the reaction mixture and wash it with hot water to remove the succinimide byproduct.[7]
- Dry the organic phase and concentrate it to yield the crude product as crystals.[7]
- The crude product can be further purified by recrystallization.[9]

## Method 2: Flow Synthesis with Dibromohydantoin

This method offers a more controlled, continuous-flow process suitable for industrial production.[2][10]

- Reactants: 4'-methyl-2-cyanobiphenyl and dibromohydantoin.[2][10]
- Solvent: Dichloromethane.[2][10]
- Apparatus: Two syringe pumps and a flow reactor.[2][10]
- Procedure:
  - Prepare two separate solutions: Solution A with 4'-methyl-2-cyanobiphenyl in dichloromethane and Solution B with dibromohydantoin in dichloromethane.[2][10]
  - Load the solutions into two separate syringes and mount them on the syringe pumps.[2][10]
  - Set the flow rate for both pumps (e.g., 1.5 mL/min) to feed the reactants into the flow reactor.[2][10]
  - Heat the reactor to a controlled temperature (e.g., 50°C) and irradiate with a suitable light source (e.g., 4000K LED) to initiate the reaction.[2][10]

- Collect the product stream and quench the reaction with a reducing agent like sodium bisulfite.[2][10]
- Perform a liquid-liquid extraction, remove the solvent from the organic phase by rotary evaporation, and recrystallize the product from a suitable solvent like isopropyl ether.[2][10] This method can achieve high purity (90%) and yield (94%).[2][10]

## Method 3: Green Photocatalytic Synthesis

Recent research focuses on more environmentally friendly "green" methods that avoid halogenated solvents and harsh reagents.[8][11]

- Reactants: 4'-methyl-2-cyanobiphenyl, hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), and hydrobromic acid (HBr) as the bromine source.[8]
- Solvent: A greener solvent alternative such as diethyl carbonate (DEC).[8][11]
- Procedure:
  - Combine the reactants in diethyl carbonate.
  - Irradiate the mixture with visible light to initiate the radical chain reaction.[8]
  - The reaction proceeds at room temperature.
  - The product precipitates from the solution and can be purified by simple filtration and washing, for example, with 2-propanol.[11]
  - This method can produce the final product with good yield (71%) and high purity (97%) without the need for extensive purification.[8]

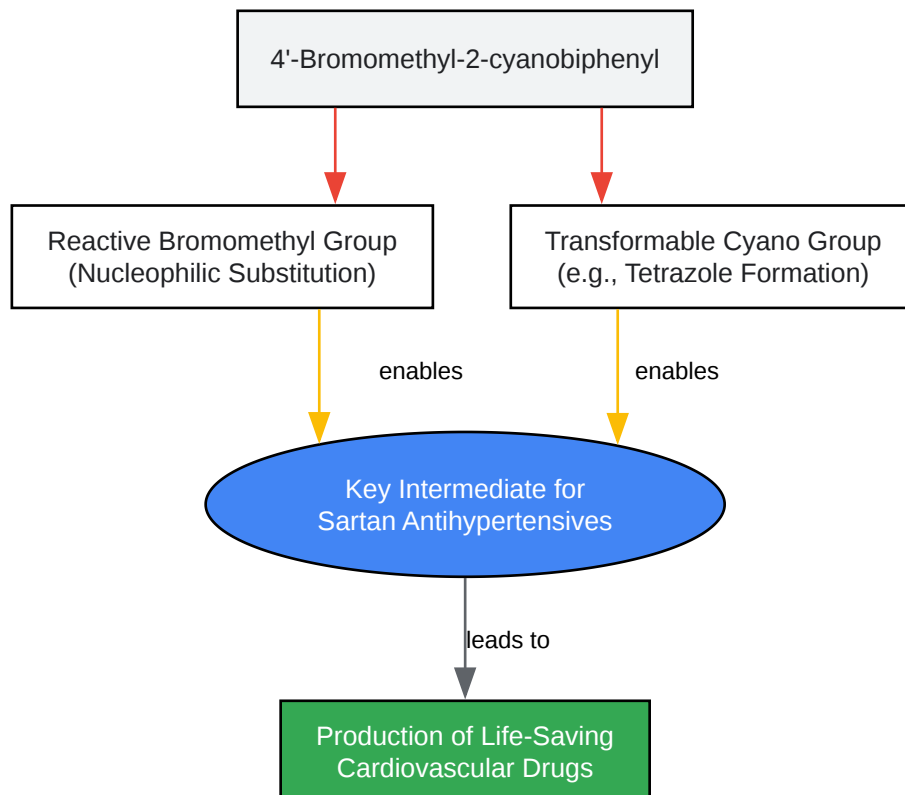
## Safety and Handling

**4'-Bromomethyl-2-cyanobiphenyl** is classified as a hazardous substance and requires careful handling.

- Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects.[4] It may also cause an allergic skin reaction and is very toxic to

aquatic life with long-lasting effects.[12][13][14]

- Precautionary Measures:
  - Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][15]
  - Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]
  - Use in a well-ventilated area or under a local exhaust system to avoid dust formation and inhalation.[4][15]
  - Wash skin thoroughly after handling.[4]
  - Store in a dry, dark, and well-ventilated place in a tightly sealed container.[2]
- Incompatible Materials: Strong oxidizing agents and strong bases.[4]



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